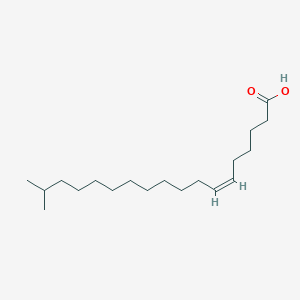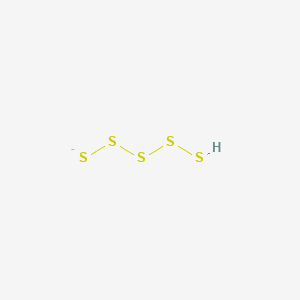
Pentasulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasulfanide is a sulfur hydride. It is a conjugate base of a pentasulfane. It is a conjugate acid of a pentasulfide(2-).
Aplicaciones Científicas De Investigación
Industrial Applications and Safety Standards : A study by Ogudov et al. (2022) explored the safety standards for pentasodium salt of diethylenetriaminepentaacetic acid, highlighting its use in the chemical industry and the necessity for establishing normative hygienic standards due to its wide range of toxic properties (Ogudov et al., 2022).
Desulfurization in Industrial Processes : Research by Khudoyarova et al. (2020) discussed the extraction of sulfides from water-alkaline solutions for use in high-temperature greases, establishing conditions for obtaining pentasulfide sodium and its adsorption properties (Khudoyarova et al., 2020).
Environmental and Photodegradation Properties : Jackson and Mabury (2009) investigated the environmental properties of pentafluorosulfanyl compounds, focusing on their physical properties, photodegradation, and potential as environmentally safer alternatives to existing compounds (Jackson & Mabury, 2009).
Chemical Reactions and Complex Formation : Artemkina et al. (2020) studied the reactions of amorphous pentasulfides with tetramethylthiuramdisulfide and halogens, leading to the formation of new molecular complexes and coordination polymers, highlighting the reactivity and potential applications of pentasulfides in chemical synthesis (Artemkina et al., 2020).
Propiedades
Nombre del producto |
Pentasulfanide |
|---|---|
Fórmula molecular |
HS5- |
Peso molecular |
161.3 g/mol |
InChI |
InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-1 |
Clave InChI |
FBNHIFPJXGPDIP-UHFFFAOYSA-M |
SMILES |
SSSS[S-] |
SMILES canónico |
SSSS[S-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



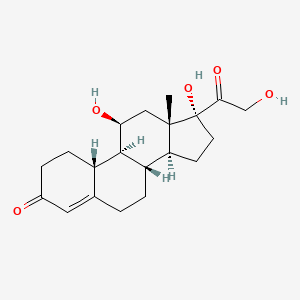
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
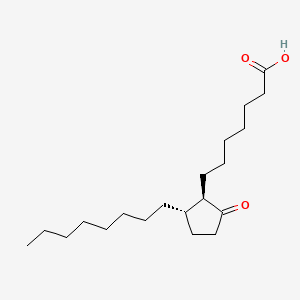
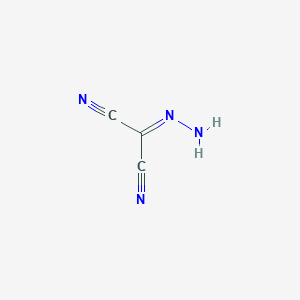
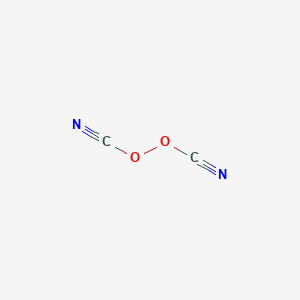
![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B1234661.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)
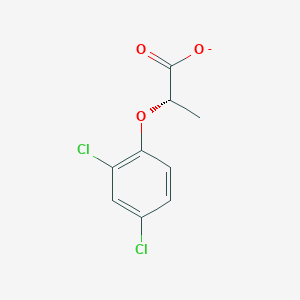
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)

